3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde
Overview
Description
3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde: is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms attached at the 3 and 4 positions of one benzene ring and a carboxaldehyde group at the 4 position of the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One common method for synthesizing 3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde involves the Suzuki-Miyaura coupling reaction.
Direct Fluorination: Another method involves the direct fluorination of biphenyl derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production of 3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 3,4’-Difluoro-1,1’-biphenyl-4-carboxylic acid
Reduction: 3,4’-Difluoro-1,1’-biphenyl-4-methanol
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
Chemistry: 3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It serves as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, 3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
- 3,4’-Difluoro-1,1’-biphenyl-4-carboxylic acid
- 3,4’-Difluoro-1,1’-biphenyl-4-methanol
- 3,4’-Difluoro-1,1’-biphenyl-4-nitrobenzene
Uniqueness: 3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-fluoro-4-(4-fluorophenyl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFIMYBSUWVBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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